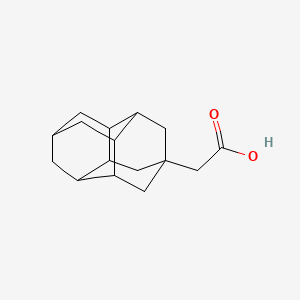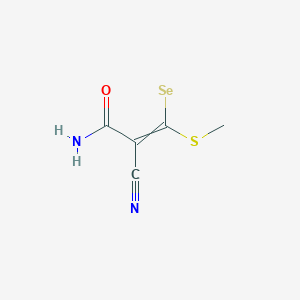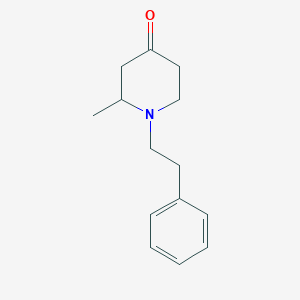
2,2-Diethyloctadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyloctadec-9-enoic acid: is a carboxylic acid with the molecular formula C22H42O2 . This compound contains a total of 66 atoms, including 42 hydrogen atoms, 22 carbon atoms, and 2 oxygen atoms It is characterized by its long hydrocarbon chain with a double bond at the 9th position and two ethyl groups at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Alkenes: One common method for preparing carboxylic acids, including 2,2-Diethyloctadec-9-enoic acid, is the oxidation of alkenes.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids.
Industrial Production Methods:
- Industrial production methods for carboxylic acids often involve large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. Specific details for the industrial production of this compound are not readily available, but similar methods to those mentioned above are likely employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2-Diethyloctadec-9-enoic acid can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products:
Epoxides and Diols: Formed from oxidation of the double bond.
Alcohols: Formed from reduction of the carboxylic acid group.
Esters and Amides: Formed from substitution reactions at the carboxylic acid group.
Applications De Recherche Scientifique
Chemistry:
- 2,2-Diethyloctadec-9-enoic acid can be used as a precursor in the synthesis of more complex molecules, particularly in organic synthesis and polymer chemistry.
Biology:
- The compound’s long hydrocarbon chain and functional groups make it a candidate for studying lipid interactions and membrane dynamics.
Medicine:
- Potential applications in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments.
Industry:
- Used in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2-Diethyloctadec-9-enoic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the hydrocarbon chain can interact with lipid bilayers and hydrophobic environments. These interactions can influence membrane fluidity, protein function, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Oleic Acid (Z)-Octadec-9-enoic Acid: Similar in structure but lacks the ethyl groups at the 2nd position.
Stearic Acid: A saturated fatty acid with a similar carbon chain length but no double bond.
Linoleic Acid: Contains two double bonds, making it more unsaturated compared to 2,2-Diethyloctadec-9-enoic acid.
Uniqueness:
- The presence of the ethyl groups at the 2nd position and the double bond at the 9th position gives this compound unique steric and electronic properties, influencing its reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
101474-10-6 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
2,2-diethyloctadec-9-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(5-2,6-3)21(23)24/h13-14H,4-12,15-20H2,1-3H3,(H,23,24) |
Clé InChI |
HXWUBDHHZAEYFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(CC)(CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


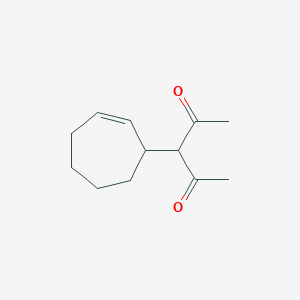

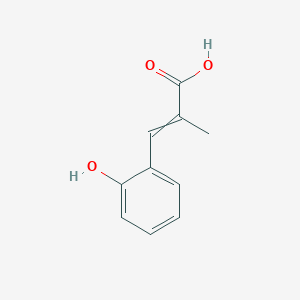
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


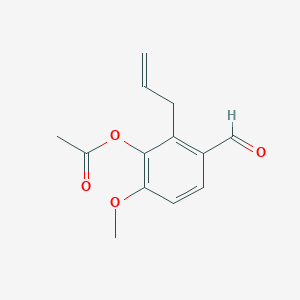
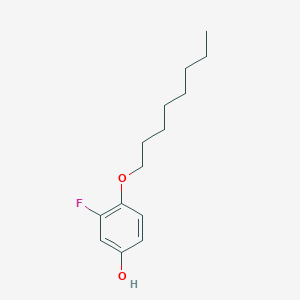
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
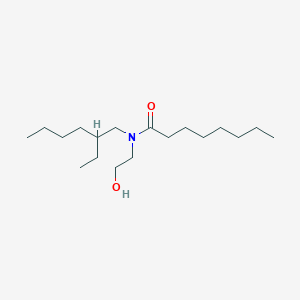
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
